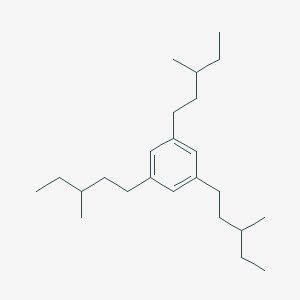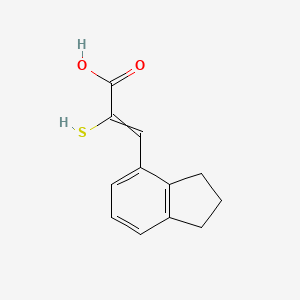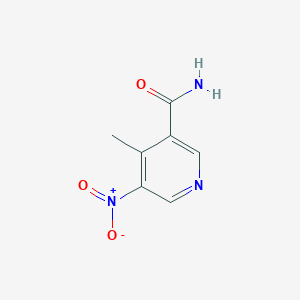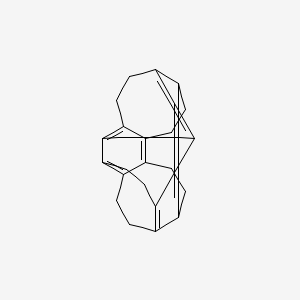
1,3,5-Tris(3-methylpentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(3-methylpentyl)benzene is an organic compound with the molecular formula C24H42 It is a derivative of benzene, where three hydrogen atoms on the benzene ring are replaced by 3-methylpentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-methylpentyl)benzene can be synthesized through a Grignard reaction. The general procedure involves the reaction of 1,3,5-trichlorobenzene with an alkyl Grignard reagent, such as 3-methylpentylmagnesium bromide. The reaction is typically carried out in anhydrous diethyl ether as the solvent, under reflux conditions. After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, dried, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(3-methylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(3-methylpentyl)benzene is primarily based on its hydrophobic interactions. The 3-methylpentyl groups provide a hydrophobic environment, which can interact with lipid membranes and other hydrophobic molecules. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triisopropylbenzene: Similar in structure but with isopropyl groups instead of 3-methylpentyl groups.
1,3,5-Tributylbenzene: Contains butyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3,3-dimethylbutyl)benzene: Features 3,3-dimethylbutyl groups.
Uniqueness
1,3,5-Tris(3-methylpentyl)benzene is unique due to the specific length and branching of its alkyl groups. This structural feature provides distinct hydrophobic properties and steric effects, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61064-04-8 |
|---|---|
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1,3,5-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3 |
InChI-Schlüssel |
UEBGXRVBDLFIPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)



![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)


